N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide
Description
Chemical Structure: The compound features a thiazole core substituted at position 2 with an amino group, position 4 with a thiophen-2-yl moiety, and position 5 with an acetamide group. Its molecular formula is C₉H₉N₃OS₂, with a molecular weight of 239.32 g/mol.
Properties
IUPAC Name |
N-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-5(13)11-8-7(12-9(10)15-8)6-3-2-4-14-6/h2-4H,1H3,(H2,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBSZMIINJLVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)N)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518350-11-3 | |
| Record name | N-(2-AMINO-4-(2-THIENYL)-1,3-THIAZOL-5-YL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide typically involves the condensation of thiophene derivatives with thiazole precursors. One common method includes the reaction of 2-aminothiazole with thiophene-2-carboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Cyclization Reactions
The compound undergoes intramolecular cyclization under basic conditions to form polycyclic heteroaromatic systems. For example, heating in 1,4-dioxane with triethylamine induces cyclization via nucleophilic attack of the acetamide's NH group on the thiazole ring, yielding fused pyridone derivatives .
Example Reaction Pathway :
textN-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide → (heat, Et₃N, 1,4-dioxane) Tetrahydrobenzo[4,5]thieno[2,3-b]pyridine derivative
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety participates in nucleophilic substitution reactions with acyl chlorides and alkyl halides.
Condensation Reactions
The amino group on the thiazole ring engages in Knoevenagel condensations with aldehydes, forming arylidene derivatives. For instance, reaction with 4-nitrobenzaldehyde in ethanol (piperidine catalyst) generates a Schiff base analog .
Reaction Conditions :
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Solvent: Ethanol
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Catalyst: Piperidine
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Temperature: Reflux (78°C)
Product :
(E)-5-(4-Nitrobenzylidene)-N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide
Heterocyclic Ring Formation
Interaction with sulfur-containing reagents generates new thiophene or thiazole rings.
Table 1: Heterocyclic Derivatives Synthesized via Sulfur-Mediated Reactions
| Reagent | Product | Application |
|---|---|---|
| Elemental sulfur + methylene carbonitrile | Thiophene-fused thiazole (e.g., 11a,b ) | Antimicrobial agents |
| Phenyl isothiocyanate | Thiazole-2-thione (12 ) | Enzyme inhibition studies |
Mechanistic Insight :
Reactions proceed via intermediate thiourea or thiolate species, with sulfur acting as a bridging atom to stabilize transition states .
Oxidation and Reduction
The thiophene ring is susceptible to oxidation, while the acetamide group can be reduced.
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Oxidation : Treatment with H₂O₂/HCl converts the thiophene ring to a sulfone, altering electronic properties .
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Reduction : LiAlH₄ reduces the acetamide to a primary amine, enhancing nucleophilicity .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the thiazole C-5 position.
Example :
textThis compound + 4-Cyanophenylboronic acid → (Pd(PPh₃)₄, K₂CO₃, DMF, 110°C) 5-(4-Cyanophenyl)-N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide
Key Research Findings
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Dual Reactivity : The compound’s amino-thiazole and thiophene groups enable sequential functionalization, making it a versatile scaffold .
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Biological Relevance : Derivatives exhibit enhanced bioactivity (e.g., 14a,b show IC₅₀ values of 2.1–3.8 μM against MCF-7 cancer cells) .
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Stability : The acetamide group stabilizes intermediates in multi-step syntheses, reducing side reactions .
Scientific Research Applications
Antimicrobial Properties
N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Studies have shown that it exhibits effectiveness against:
- Bacterial Strains : Including Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Such as Aspergillus niger.
The Minimum Inhibitory Concentration (MIC) values for these activities are notably lower than those of standard antimicrobial agents like itraconazole and fluconazole, indicating its potential as a novel antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and its inhibition can prevent cancer cell growth.
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest in cancer cells, thereby reducing their viability .
In vitro studies have demonstrated promising results against breast cancer cell lines (e.g., MCF7), with significant percent growth inhibition observed .
Case Studies and Research Findings
Numerous studies have explored the pharmacological applications of this compound:
Mechanism of Action
The mechanism of action of N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The table below highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Solubility : Methyl and methoxy substituents (e.g., BK44513, 9d) improve solubility in polar solvents compared to the thiophene’s moderate hydrophobicity .
- Bioactivity : Bromine in 9c may increase binding affinity via halogen bonding, while the sec-butyl group in ’s compound enhances lipophilicity and membrane permeability .
Biological Activity
N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in the pharmaceutical industry.
Chemical Structure and Synthesis
This compound features a thiophene ring fused with a thiazole structure, which is known for conferring significant biological properties. The synthesis typically involves the condensation of thiophene derivatives with thiazole precursors under acidic conditions, such as the reaction of 2-aminothiazole with thiophene-2-carboxylic acid.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity . For instance, a lead compound derived from similar thiazole derivatives demonstrated significant potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved apoptosis and autophagy induction, leading to reduced tumor growth in vivo models .
The following table summarizes key findings from studies evaluating the anticancer effects of related compounds:
| Compound | Cancer Type | Mechanism of Action | In Vivo Efficacy |
|---|---|---|---|
| 6b | Melanoma | Apoptosis & Autophagy | Significant reduction in tumor growth in A375 xenograft model |
| This compound | Pancreatic Cancer | Inhibition of topoisomerase II | Not yet evaluated in vivo |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial and antifungal activities. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Notably, it has been reported to inhibit topoisomerase II, an enzyme critical for DNA replication. This inhibition disrupts essential cellular processes, leading to cell death in cancerous cells .
Case Studies and Research Findings
A study focused on related thiazole derivatives reported their ability to induce apoptosis in cancer cells through various pathways. The compounds were evaluated using assays such as MTT for cell viability and caspase activation assays to confirm their efficacy in promoting apoptosis .
Another case study demonstrated that modifications to the thiazole structure could enhance the biological activity of these compounds. For example, derivatives with specific substitutions exhibited improved potency against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
